N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
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Overview
Description
N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is an organic compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the benzofuran core with the piperidine intermediate using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: The compound is utilized in chemical synthesis and as a building block for the development of new chemical entities.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating specific biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 5-phenyl-1-benzofuran-2-yl derivatives share structural similarities and exhibit similar biological activities.
Phenylpiperazine Derivatives: Compounds containing the phenylpiperazine skeleton, such as N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl} derivatives, also share structural features and biological activities.
Uniqueness
N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of the benzofuran core and the methoxypiperidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-10-12-23(13-11-18)17-8-6-16(7-9-17)22-21(24)20-14-15-4-2-3-5-19(15)26-20/h2-9,14,18H,10-13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFKEWQJIAJHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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